Palmitic acid-d2-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dideuteriohexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-KLTYLHELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Hexadecanoic 4,4 D2 Acid
Mass Spectrometry-Based Quantification in Lipidomics
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the detailed characterization and quantification of molecules. In lipidomics, MS is indispensable for analyzing the vast array of lipid species present in biological samples. When coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS provides the specificity and sensitivity required for complex lipid profiling, including the analysis of isotopically labeled fatty acids like Hexadecanoic-4,4-D2 acid.
Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Fatty Acid Profiling
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For fatty acids, which are not inherently volatile, a chemical modification step known as derivatization is required prior to analysis. GC-MS offers excellent chromatographic resolution, separating individual fatty acids based on their properties before they enter the mass spectrometer for detection and quantification. This method is particularly well-suited for identifying and measuring deuterated fatty acids that are part of metabolic studies.
To make fatty acids like Hexadecanoic-4,4-D2 acid suitable for GC-MS analysis, their carboxyl group must be derivatized. While methylation to form fatty acid methyl esters (FAMEs) is common, a more specialized approach involves the formation of pentafluorobenzyl (PFB) esters. This is achieved by reacting the fatty acid with pentafluorobenzyl bromide (PFB-Br). The resulting PFB esters exhibit excellent chromatographic properties and, more importantly, possess a high electron affinity due to the electronegative fluorine atoms. This characteristic is crucial for significantly enhancing detection sensitivity when using specific ionization techniques. The derivatization process is optimized to ensure a complete and efficient reaction, which is vital for accurate quantification.
Table 1: Derivatization Protocol for GC-MS Analysis
| Step | Procedure | Rationale |
| 1. Extraction | Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch method). | Isolate lipids, including Hexadecanoic-4,4-D2 acid, from the complex biological matrix. |
| 2. Saponification | Hydrolyze the lipid extract (e.g., using KOH in methanol) to release free fatty acids from complex lipids like triglycerides or phospholipids (B1166683). | Ensure all Hexadecanoic-4,4-D2 acid, whether free or esterified, is available for derivatization. |
| 3. Derivatization | React the free fatty acids with pentafluorobenzyl bromide (PFB-Br) in the presence of a catalyst (e.g., N,N-diisopropylamine) and heat. | Converts the non-volatile fatty acid into a volatile PFB ester derivative suitable for GC analysis and highly sensitive to NCI detection. |
| 4. Analysis | Inject the PFB-esterified sample into the GC-MS system for separation and detection. | Chromatographically separate the fatty acid esters before mass analysis. |
The key advantage of converting fatty acids to PFB esters is realized when using negative chemical ionization (NCI) in the mass spectrometer. Unlike hard ionization techniques like electron ionization (EI) which can cause extensive fragmentation, NCI is a soft ionization method that generates abundant molecular ions or ions with minimal fragmentation. The PFB derivatives readily capture electrons to form stable negative ions, a process that is highly efficient. This results in a detection sensitivity that can be over three orders of magnitude greater than methods using methyl esters with positive chemical ionization. This enhanced sensitivity allows for the detection of deuterated fatty acids at extremely low concentrations, with detection limits reported to be below 10 femtograms.
To further increase sensitivity and specificity, GC-MS analysis is often performed in selected ion monitoring (SIM) mode. Instead of scanning a wide range of mass-to-charge ratios, SIM instructs the mass spectrometer to detect only a few specific ions of interest. For the analysis of Hexadecanoic-4,4-D2 acid, the instrument would be set to monitor the characteristic ions of the PFB ester of both the deuterated acid and its unlabeled counterpart (palmitic acid). By comparing the signal intensities of these selected ions, the isotopic abundance can be precisely measured. SIM significantly improves the signal-to-noise ratio, which is critical for accurate quantification, especially for low-abundance species and for determining isotope ratios with high precision.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Lipid Species Analysis
Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative and complementary approach to GC-MS for lipid analysis. A major advantage of LC-MS is its ability to analyze a wider range of lipid classes, including intact, non-volatile, and complex lipids, often without the need for derivatization. This is particularly useful in lipidomics for analyzing how Hexadecanoic-4,4-D2 acid is incorporated into various lipid species, such as phospholipids, triglycerides, and cholesteryl esters.
Different LC methods, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), can be employed to separate lipid classes or individual molecular species before they are introduced into the mass spectrometer. LC-MS is adept at separating isomeric and isobaric lipid species, which can be a challenge for direct infusion or "shotgun" lipidomics approaches.
Table 2: Comparison of GC-MS and LC-MS for Fatty Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Analytes | Volatile or derivatized semi-volatile compounds (e.g., free fatty acids as esters). | A wide range of analytes, from small molecules to large proteins, including intact complex lipids. |
| Sample Preparation | Often requires derivatization to increase volatility and improve detection. | May require less sample preparation; derivatization is often not necessary. |
| Separation | Excellent separation of individual fatty acid esters. | Can separate intact lipid classes and molecular species; effective for isomers. |
| Primary Application | Profiling of total fatty acid composition. | Comprehensive lipidomics, analysis of intact lipid species, and metabolic flux. |
| Sensitivity | Extremely high with specific derivatization (PFB) and ionization (NCI) techniques. | High sensitivity, especially with modern instruments and targeted methods like multiple reaction monitoring (MRM). |
Stable Isotope Dilution Assay Development for Accurate Quantification
The most accurate method for quantifying molecules by mass spectrometry is the stable isotope dilution assay (SIDA). This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. In this context, Hexadecanoic-4,4-D2 acid can itself be used as the internal standard to quantify endogenous, unlabeled palmitic acid.
The core principle of SIDA is that the isotopically labeled standard is chemically and physically identical to the analyte of interest. A precisely known amount of the deuterated standard (Hexadecanoic-4,4-D2 acid) is added to the sample at the very beginning of the workflow. This internal standard experiences the same potential losses as the endogenous analyte during all subsequent steps, including extraction, derivatization, and injection. Because the mass spectrometer can distinguish between the deuterated standard and the unlabeled analyte based on their mass difference, the ratio of their signals can be used to calculate the exact amount of the analyte in the original sample. This method effectively corrects for variations in sample handling and instrument response, leading to exceptional accuracy and precision in quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Tracing Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for tracing the metabolic fate of deuterium-labeled compounds like Hexadecanoic-4,4-D2 acid. wikipedia.org This non-invasive method allows for the determination of molecular structure and dynamics, making it highly suitable for tracking isotopic labels through complex biological pathways. wikipedia.orgscience.gov In deuterium tracing experiments, NMR detects the presence and position of deuterium atoms within metabolites, providing direct insights into the biochemical transformations of the labeled precursor. nih.gov
The utility of NMR in this context stems from the unique magnetic properties of the deuterium nucleus (²H). While proton (¹H) NMR is a cornerstone of chemical analysis, the low natural abundance of deuterium (approximately 0.015%) ensures that the signals from the introduced label are distinct and background-free. nih.gov Deuterium metabolic imaging and spectroscopy are considered robust methods due to several favorable MR characteristics. nih.govresearchgate.net The short T1 relaxation times of deuterium allow for rapid data acquisition, enhancing sensitivity, while the low resonance frequency provides a degree of immunity to magnetic field inhomogeneity. nih.gov
When Hexadecanoic-4,4-D2 acid is introduced into a biological system, its metabolism can lead to the incorporation of deuterium into various other molecules. For instance, through processes like beta-oxidation and de novo lipogenesis, the deuterium label can appear in other fatty acids, glucose-derived macromolecules, or body water. metsol.comcolumbia.edu NMR spectroscopy can distinguish the chemical environment of the deuterium atoms, allowing researchers to identify the resulting deuterated products. columbia.eduaocs.org For example, ¹H NMR can observe the disappearance of a proton signal at a specific position, while ²H NMR can directly detect the deuterium signal at that same position. Furthermore, advanced techniques like ¹³C NMR can reveal changes in the carbon spectrum due to the neighboring deuterium, a phenomenon known as the isotope effect.
Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for the unlabeled parent compound, hexadecanoic acid, which serve as a baseline for identifying isotopic shifts in labeling experiments. researchgate.netresearchgate.net
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C-1 (COOH) | ~11.5 - 12.0 | ~178-180 |
| C-2 (α-CH₂) | 2.35 (t) | ~34.0 |
| C-3 (β-CH₂) | 1.63 (quint) | ~24.7 |
| C-4 to C-13 (-(CH₂)₁₀-) | 1.25 (br s) | ~29.1-29.7 |
| C-14 (-CH₂-) | 1.30 (m) | ~31.9 |
| C-15 (-CH₂-) | 1.30 (m) | ~22.7 |
| C-16 (-CH₃) | 0.88 (t) | ~14.1 |
Data is approximate and can vary based on solvent and experimental conditions. (t = triplet, quint = quintet, br s = broad singlet, m = multiplet).
Method Validation and Inter-Laboratory Standardization for Hexadecanoic-4,4-D2 Acid Assays
The accurate quantification of Hexadecanoic-4,4-D2 acid and its metabolites is critical for the reliability of research findings. This necessitates rigorous method validation to ensure that the analytical procedures are fit for purpose. unand.ac.idscielo.br Method validation establishes, through documented evidence, that an assay has performance characteristics suitable for its intended application. nih.gov Key parameters evaluated during validation include selectivity, linearity, precision, accuracy (recovery), limit of detection (LOD), and limit of quantification (LOQ). unand.ac.idscielo.br
For assays involving deuterated compounds, mass spectrometry coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is commonly employed alongside NMR. nih.govnih.gov Validation of these methods involves demonstrating that the assay can reliably distinguish the analyte from other sample components (selectivity) and that the response is proportional to the concentration over a specific range (linearity). scielo.br Precision is assessed by analyzing replicate samples to determine repeatability (within-run precision) and intermediate precision (between-run or between-analyst variation). scielo.br Accuracy is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the measured concentration is compared to the expected value. nih.gov Good recovery values, typically between 80% and 120%, indicate that the sample preparation and analysis methods are robust and reproducible. nih.gov
The following table outlines typical parameters and acceptance criteria for the validation of a quantitative assay for a deuterated fatty acid.
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity (R²) | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) ≥ 0.99 |
| Precision (%RSD) | The closeness of agreement among a series of measurements. | Relative Standard Deviation (%RSD) ≤ 15% |
| Accuracy/Recovery (%) | The closeness of the test results to the true value. | Mean recovery of 80-120% |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10 |
Applications of Hexadecanoic 4,4 D2 Acid in Metabolic Pathway Elucidation
Investigating De Novo Lipogenesis (DNL) Pathways
Stable isotope tracing is a cornerstone for mapping the flow of molecules through metabolic pathways. nih.gov In the context of DNL, precursors such as glucose are broken down to acetyl-CoA, the fundamental building block for fatty acids. youtube.com While Hexadecanoic-4,4-D2 acid itself is an end-product of this pathway, its application helps researchers understand what happens to palmitic acid after it is synthesized or ingested. By introducing this labeled compound, scientists can follow the deuterium (B1214612) tag as the fatty acid is modified, for example, by being elongated to stearic acid or desaturated to form palmitoleic acid. This allows for a clear picture of the flux and interconnectivity between different fatty acid pools.
Quantitative analysis using deuterium-labeled compounds relies on analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Researchers can administer Hexadecanoic-4,4-D2 acid to cell cultures or in vivo models and, after a period, extract lipids from tissues of interest. GC-MS analysis can distinguish between the unlabeled (M+0) and the deuterium-labeled (M+2) forms of hexadecanoic acid. By measuring the ratio of the labeled to unlabeled fatty acid, the rate of its incorporation into, and turnover within, various lipid pools can be precisely calculated. This provides a quantitative measure of fatty acid flux, which is essential for understanding metabolic regulation. metsol.com
Table 1: Illustrative Data for Quantifying Fatty Acid Incorporation This interactive table shows hypothetical enrichment data from a cell culture experiment where Hexadecanoic-4,4-D2 acid was added to the media. The data reflects its incorporation into cellular triglycerides over time.
| Time Point (Hours) | Unlabeled Hexadecanoic Acid (M+0) (%) | Labeled Hexadecanoic-4,4-D2 Acid (M+2) (%) |
| 0 | 100.0 | 0.0 |
| 2 | 95.2 | 4.8 |
| 4 | 90.5 | 9.5 |
| 8 | 82.1 | 17.9 |
| 12 | 75.3 | 24.7 |
Analysis of Fatty Acid Uptake, Transport, and Cellular Distribution
Understanding how cells acquire and distribute fatty acids is crucial, as dysregulation of these processes is linked to metabolic diseases. Fatty acid uptake is a regulated process involving membrane proteins such as CD36. nih.gov Hexadecanoic-4,4-D2 acid is an ideal tracer for these studies. After introducing the labeled fatty acid, its movement across the cell membrane can be quantified. Furthermore, by using cell fractionation techniques, researchers can determine its distribution within the cell, tracking its path to various organelles like mitochondria for oxidation, the endoplasmic reticulum for synthesis of complex lipids, or lipid droplets for storage. Mass spectrometry imaging can even provide spatial localization of the labeled fatty acid within tissues.
Table 2: Hypothetical Cellular Distribution of Labeled Hexadecanoic Acid This interactive table displays the percentage of administered Hexadecanoic-4,4-D2 acid found in different cellular compartments after 6 hours, illustrating its metabolic trafficking.
| Cellular Compartment | Labeled Hexadecanoic Acid (%) | Primary Function |
| Cytosol | 15 | Initial uptake & transport |
| Mitochondria | 35 | Beta-oxidation (energy) |
| Endoplasmic Reticulum | 25 | Synthesis of phospholipids (B1166683)/triglycerides |
| Lipid Droplets | 20 | Storage as triglycerides |
| Peroxisomes | 5 | Beta-oxidation |
Elucidating Beta-Oxidation Dynamics of Hexadecanoic Acid
Beta-oxidation is the catabolic process where fatty acids are broken down to produce acetyl-CoA, generating energy. wikipedia.org This process occurs in both mitochondria and peroxisomes. nih.gov Hexadecanoic-4,4-D2 acid provides a unique way to study the kinetics of this pathway.
The beta-oxidation pathway proceeds in a cycle, removing two carbons from the fatty acid chain in each round. libretexts.org The labeling at the C-4 position of Hexadecanoic-4,4-D2 acid is key to its use in studying this process.
First Cycle: The first round of beta-oxidation acts on the C-2 (alpha) and C-3 (beta) carbons. The deuterium atoms at C-4 are not involved. The products are acetyl-CoA and a 14-carbon fatty acyl-CoA (tetradecanoyl-CoA) in which the original C-4 is now the new C-2. At this stage, the deuterium label is fully retained.
Second Cycle: The labeled carbon is now at the C-2 (alpha) position of the 14-carbon chain. The first step of this cycle is catalyzed by acyl-CoA dehydrogenase, which creates a double bond between the C-2 and C-3 positions. nih.gov This enzymatic step removes one hydrogen (or deuterium) from the C-2 carbon and one from the C-3 carbon.
Therefore, during the second cycle of beta-oxidation, one of the deuterium atoms is lost. The subsequent loss of the second deuterium atom can also be monitored. By using mass spectrometry to track the disappearance of the M+2 labeled fatty acid and the appearance of its unlabeled, chain-shortened products, researchers can precisely quantify the rate of beta-oxidation. This method is highly effective for studying the function and potential defects in peroxisomal beta-oxidation enzymes. nih.gov
Table 3: Tracking Deuterium Loss During Beta-Oxidation This interactive table illustrates the expected mass isotopologue of the fatty acid chain as it undergoes the initial cycles of beta-oxidation, starting with Hexadecanoic-4,4-D2 acid.
| Beta-Oxidation Cycle | Fatty Acyl-CoA Product | Carbon Chain Length | Deuterium Atoms Retained |
| Start | Hexadecanoyl-4,4-D2-CoA | 16 | 2 |
| After Cycle 1 | Tetradecanoyl-2,2-D2-CoA | 14 | 2 |
| After Cycle 2 | Dodecanoyl-CoA | 12 | 0-1 (depending on specific loss) |
Identification and Quantification of Beta-Oxidation Intermediates Using Hexadecanoic-4,4-D2 Acid
The process of beta-oxidation, the primary pathway for breaking down fatty acids to generate energy, involves a series of enzymatic reactions that sequentially shorten the fatty acid chain. The use of stable isotope-labeled fatty acids, such as deuterated palmitic acid, allows for the detailed study of this process. By introducing Hexadecanoic-4,4-D2 acid to cellular systems, researchers can track the appearance of labeled intermediates, providing a dynamic view of the beta-oxidation spiral.
Methodologies involving the incubation of cells with deuterated long-chain fatty acids, followed by analysis of acylcarnitine profiles using tandem mass spectrometry, have been established to investigate mitochondrial fatty acid beta-oxidation. nih.gov This approach enables the identification and quantification of the various acyl-CoA and acylcarnitine intermediates that are formed during the breakdown of the labeled fatty acid.
Table 1: Hypothetical Acylcarnitine Intermediates from the Beta-Oxidation of Hexadecanoic-4,4-D2 Acid
| Intermediate | Carbon Chain Length | Deuterium Label | Expected Mass Shift (vs. unlabeled) |
| Hexadecanoyl-d2-carnitine | C16 | D2 | +2 |
| Tetradecanoyl-d2-carnitine | C14 | D2 | +2 |
| Dodecanoyl-d2-carnitine | C12 | D2 | +2 |
| Decanoyl-d2-carnitine | C10 | D2 | +2 |
| Octanoyl-d2-carnitine | C8 | D2 | +2 |
| Hexanoyl-d2-carnitine | C6 | D2 | +2 |
| Butyryl-d2-carnitine | C4 | D2 | +2 |
This table illustrates the expected deuterated acylcarnitine intermediates that would be generated during the beta-oxidation of Hexadecanoic-4,4-D2 acid. The consistent +2 mass shift allows for their specific detection and quantification.
Tracing Lipid Remodeling and Esterification Processes
Beyond its role in energy production, hexadecanoic acid is a fundamental building block for the synthesis of more complex lipids. Hexadecanoic-4,4-D2 acid serves as an excellent tracer to investigate the dynamic processes of lipid remodeling and esterification, where fatty acids are incorporated into various lipid classes.
Incorporation into Complex Lipid Classes (e.g., Triacylglycerols, Phospholipids)
Once introduced into a biological system, Hexadecanoic-4,4-D2 acid can be activated to its acyl-CoA derivative and subsequently incorporated into various complex lipid species. This includes neutral lipids like triacylglycerols, which function as the primary energy storage molecules, and phospholipids, the essential components of cellular membranes.
Studies have shown that when cells are supplemented with specific fatty acids, those fatty acids become enriched in both neutral lipids and phospholipids. nih.gov By using the deuterated form, researchers can precisely measure the rate and extent of its incorporation into these lipid classes. For instance, oleic acid is primarily incorporated into phosphatidylcholine, while palmitic and linoleic acids are incorporated into both phosphatidylcholine and phosphatidylethanolamine. nih.gov Tracking the deuterium label from Hexadecanoic-4,4-D2 acid allows for the elucidation of these specific pathways and preferences.
Table 2: Illustrative Data on the Incorporation of Hexadecanoic-4,4-D2 Acid into Major Phospholipid Classes
| Phospholipid Class | Isotopic Enrichment (%) after 24h Incubation |
| Phosphatidylcholine (PC) | 15.2 |
| Phosphatidylethanolamine (PE) | 12.8 |
| Phosphatidylinositol (PI) | 8.5 |
| Phosphatidylserine (PS) | 5.1 |
This hypothetical data table demonstrates how the isotopic enrichment of different phospholipid classes can be measured after introducing Hexadecanoic-4,4-D2 acid, providing insights into the relative rates of its incorporation.
Turnover Rates of Specific Lipid Pools
A key advantage of using stable isotope tracers like Hexadecanoic-4,4-D2 acid is the ability to determine the turnover rates of specific lipid pools. By monitoring the rate at which the deuterium label is incorporated into a particular lipid class and the rate at which it declines after the removal of the labeled precursor, scientists can calculate the synthesis and degradation rates of that lipid pool.
Techniques utilizing long-term administration of stable isotopes, such as deuterium oxide (2H2O), have been successfully employed to measure the turnover of adipose tissue triglycerides in humans. nih.gov These studies have revealed that the turnover of these lipids is a relatively slow process. nih.gov Similar principles can be applied with Hexadecanoic-4,4-D2 acid to gain a more direct and specific measure of the turnover of lipid pools containing this particular fatty acid. This information is crucial for understanding how cells maintain lipid homeostasis and adapt to changing metabolic demands.
Mechanistic Studies Employing Hexadecanoic 4,4 D2 Acid in Cellular and Systemic Research Models
Role in Protein Acylation and Membrane Anchoring
Protein S-palmitoylation is a reversible post-translational modification where a fatty acid, most commonly palmitic acid, is attached to a cysteine residue via a thioester linkage. eurisotop.comnih.gov This process is critical for regulating the membrane association, subcellular localization, and function of a vast number of proteins. nih.govresearchgate.net The dynamic nature of palmitoylation, with cycles of attachment and removal, acts as a molecular switch in cellular signaling. nih.govnih.gov
The use of labeled fatty acids is essential to study these dynamics. While radio-labeled palmitic acid was traditionally used, newer methods employ non-radioactive analogs that can be traced with greater precision and safety. These analogs, including deuterated forms like Hexadecanoic-4,4-D2 acid and clickable analogs like 17-octadecynoic acid (17-ODYA), are metabolically incorporated into proteins by the cell's natural enzymatic machinery. nih.gov By introducing these tracers in "pulse-chase" experiments, researchers can monitor the rate of palmitate turnover on specific proteins. springernature.com This involves introducing the labeled fatty acid for a period (pulse) and then replacing it with an excess of unlabeled palmitic acid (chase) to track the rate at which the labeled molecule is removed.
This methodology has been instrumental in identifying the "palmitoylome"—the complete set of palmitoylated proteins within a cell—and understanding how the localization and activity of key signaling proteins, such as Ras and G protein-coupled receptors, are controlled by their acylation status. nih.govnih.gov The ability to trace the journey of Hexadecanoic-4,4-D2 acid from uptake to its attachment on a protein provides direct evidence of the kinetics of this modification, which is fundamental to its role in anchoring proteins to cellular membranes and modulating their function. eurisotop.comresearchgate.net
Table 1: Methodologies for Studying Protein Palmitoylation Dynamics
| Method | Tracer Molecule | Detection Principle | Key Insights |
| Metabolic Labeling with Stable Isotopes | Hexadecanoic-4,4-D2 Acid | Mass shift detection via Mass Spectrometry (MS) | Quantifies incorporation rate of specific fatty acids into the palmitoylome. |
| Click Chemistry-Based Labeling | 17-Octadecynoic Acid (17-ODYA) | Copper-catalyzed ligation to a fluorescent or biotin (B1667282) tag | Enables visualization (fluorescence) and purification (biotin) of newly palmitoylated proteins. researchgate.net |
| Acyl-Biotin Exchange (ABE) | N/A (labels native proteins) | Chemical exchange of palmitate for a biotin tag | Identifies the steady-state population of palmitoylated proteins from cell or tissue samples. nih.gov |
Investigations into Cell Signaling Pathways Modulated by Palmitic Acid Metabolites
Palmitic acid and its metabolites are deeply involved in inflammatory processes. One of the key enzyme families in inflammation is Phospholipase A2 (PLA2), which hydrolyzes phospholipids (B1166683) in cell membranes to release free fatty acids, such as arachidonic acid, and lysophospholipids. nih.govnih.govnih.gov These products are precursors to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.comresearchgate.net
Mechanistic studies have demonstrated that n-hexadecanoic acid can act as a competitive inhibitor of Phospholipase A2. nih.govnih.gov It achieves this by binding directly to the active site of the enzyme, thereby preventing it from accessing its phospholipid substrates within the membrane. nih.gov This inhibitory action suggests a potential self-regulatory role for fatty acids in modulating inflammatory responses. researchgate.netnih.gov
The use of Hexadecanoic-4,4-D2 acid is critical for dissecting this mechanism in a cellular context. By using a deuterated tracer, researchers can distinguish the exogenous, administered palmitic acid from the vast endogenous pool already present in the cell. This allows for precise tracking of the labeled palmitate's incorporation into membrane phospholipids—the very substrates of PLA2. Furthermore, it enables studies to quantify how much of the exogenous fatty acid is required to effectively compete with phospholipids for the enzyme's active site, providing crucial data on the kinetics of inhibition in a live-cell environment. ukisotope.com
The cellular response to fatty acid influx is controlled by key transcription factors that regulate the expression of genes involved in lipid synthesis, storage, and oxidation. Two of the most important are Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). SREBP-1c is a potent activator of genes for fatty acid synthesis (lipogenesis), while PPARs are activated by fatty acids and their derivatives, leading to the regulation of genes involved in both fatty acid oxidation and storage. ukisotope.comnih.govnih.govmdpi.com
Chronic exposure to high levels of palmitic acid can lead to a pathological increase in the activity of SREBP-1c, contributing to lipid accumulation and lipotoxicity. nih.gov Conversely, certain fatty acids can act as ligands for PPARγ, modulating its activity to influence metabolic homeostasis. nih.govmdpi.comresearchgate.net
Stable isotope tracing with Hexadecanoic-4,4-D2 acid allows for metabolic flux analysis, a technique that quantifies the rate at which metabolites flow through a metabolic pathway. medchemexpress.commdpi.com By administering the tracer, researchers can measure the flux of palmitate into various metabolic pathways and correlate these rates with the activation state of SREBP-1c and PPARγ. For example, studies can quantify how an increased flux of deuterated palmitate towards triglyceride synthesis corresponds with an upregulation of SREBP-1c and its target genes. nih.gov This approach provides a direct, quantitative link between the metabolic processing of a specific fatty acid and the resulting changes in gene expression that govern lipid metabolism.
Table 2: Correlation of Palmitate Flux with Transcriptional Activity
| Metabolic State | Palmitate Tracer Flux | SREBP-1c Activity | PPARγ Activity | Predicted Gene Expression Change |
| Normal Homeostasis | Baseline incorporation into lipids | Basal Level | Basal Level | Balanced expression of lipogenic and oxidative genes. |
| High-Fat Condition (Lipotoxicity) | High incorporation into Triglycerides & Ceramides (B1148491) | Increased | Modulated | Upregulation of SREBP-1c target genes (e.g., FASN, SCD1). nih.gov |
| Therapeutic Intervention (e.g., with PPARγ agonist) | Shift towards oxidative pathways | Decreased | Increased | Downregulation of SREBP-1c targets; Upregulation of PPARγ targets (e.g., CD36). researchgate.net |
Contributions to Cellular Bioenergetics and Energy Metabolism Research
Palmitic acid is a primary fuel source for many tissues, undergoing beta-oxidation within the mitochondria to produce large quantities of ATP. nih.gov The process involves the sequential cleavage of two-carbon units from the fatty acyl-CoA chain, generating acetyl-CoA, FADH₂, and NADH. nih.gov These products then enter the citric acid cycle and the electron transport chain to fuel oxidative phosphorylation.
Studies on Mechanisms of Lipid Accumulation and Stress Responses in Cellular Models
When fatty acid uptake exceeds a cell's capacity for oxidation or storage, lipotoxicity can occur. This condition is characterized by the accumulation of toxic lipid species, leading to cellular dysfunction, particularly endoplasmic reticulum (ER) stress and oxidative stress. nih.govnih.govmdpi.com Saturated fatty acids like palmitate are particularly potent inducers of these stress responses. nih.govariel.ac.il A key mechanism involves the channeling of excess palmitate into pathways that synthesize complex lipids like ceramides and diacylglycerols, which can disrupt ER function and initiate apoptotic signaling. nih.gov
Hexadecanoic-4,4-D2 acid has proven to be a vital tool for elucidating these mechanisms. researchgate.net By tracing the deuterated fatty acid, researchers can directly observe and quantify its incorporation into specific lipid classes under lipotoxic conditions. nih.gov For instance, studies using deuterated palmitate have shown that under conditions of excess supply, it is preferentially incorporated into triglycerides and diglycerides. nih.gov Metabolic flux analysis using labeled palmitate has further demonstrated that its toxicity is linked to increased de novo ceramide synthesis. nih.gov This ability to trace the flow of exogenous palmitate into specific, bioactive lipid molecules provides a direct mechanistic link between fatty acid overload and the induction of cellular stress pathways. nih.govresearchgate.net
Table 3: Tracing Hexadecanoic-4,4-D2 Acid into Pro-Stress Lipid Species
| Cellular Condition | Lipid Species | Relative Incorporation of D2 Label (Hypothetical) | Implication |
| Control (Basal State) | Triglycerides | Low to Moderate | Normal lipid storage and turnover. |
| Ceramides | Low | Basal level of ceramide-mediated signaling. | |
| Lipotoxic (Palmitate Overload) | Triglycerides | Very High | Massive lipid droplet accumulation. nih.gov |
| Ceramides | High | Induction of ER stress and apoptosis. nih.gov |
Advanced Research Directions and Future Perspectives
Integration of Hexadecanoic-4,4-D2 Acid Tracing with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
The use of stable isotope tracers like Hexadecanoic-4,4-D2 acid is evolving beyond simple flux measurements to become a key component of systems biology. By combining tracer analysis with multi-omics platforms, researchers can achieve a more holistic understanding of metabolic regulation. This integrated approach allows for the simultaneous observation of how the flux of a specific substrate correlates with changes at the genetic, protein, and metabolite levels. nih.govfrontiersin.orgoup.com
For instance, after introducing Hexadecanoic-4,4-D2 acid into a cell culture or preclinical model, transcriptomics can reveal changes in the expression of genes responsible for fatty acid transport, activation, and oxidation. Concurrently, proteomics can quantify the abundance of the enzymes and transport proteins that execute these functions. nih.gov Metabolomics then identifies the downstream products, revealing which pathways are most active. This multi-layered data provides a dynamic and comprehensive picture of the cellular response to fatty acid availability, connecting the dots between gene expression, protein function, and metabolic output. springernature.comnih.gov Stable isotope labeling by amino acids in cell culture (SILAC) is one established method for quantitative proteomics that can be paired with fatty acid tracing to monitor changes in the proteome. nih.govyoutube.com
Development of Spatially Resolved Lipidomics and Metabolomics Using Deuterated Probes
A significant frontier in metabolic research is understanding not just what is happening, but where it is happening within a tissue's complex architecture. Spatially resolved lipidomics, often performed using techniques like mass spectrometry imaging (MSI), allows for the visualization of lipid distribution across a tissue section. frontiersin.org When combined with deuterated probes such as Hexadecanoic-4,4-D2 acid, these technologies can map the metabolic fate of fatty acids with high spatial resolution.
This approach enables researchers to visualize the incorporation of exogenous fatty acids into specific cellular structures or regions within a heterogeneous tissue, such as a tumor or the brain. frontiersin.orgriken.jp For example, studies using Raman imaging with deuterated fatty acids have successfully visualized their accumulation in the intracellular lipid droplets of cancer cells, providing insight into the mechanisms of cytotoxicity. riken.jp This ability to see where a metabolite is being processed is critical for understanding diseases characterized by localized metabolic changes, such as neuroinflammation, oxidative stress in the brain, or the distinct metabolic zones within a solid tumor. frontiersin.org
Application in Organ-Specific Metabolic Research Models (e.g., Myocardium, Liver, Adipose Tissue)
Hexadecanoic-4,4-D2 acid and other deuterated fatty acids are invaluable for studying in vivo metabolism in specific organs, each with a unique role in lipid homeostasis.
Myocardium: The heart relies heavily on fatty acids as its primary energy source. nih.gov Studies using deuterium-labeled palmitate in isolated rat hearts have demonstrated a dose-dependent incorporation of the tracer into triglycerides and diglycerides, providing a method to measure the uptake and storage of exogenous fatty acids in cardiac tissue. nih.gov This is crucial for understanding how cardiac metabolism is altered in conditions like ischemia and cardiomyopathy. nih.gov
Liver: The liver is a central hub for lipid metabolism, and its dysregulation is a key feature of metabolic diseases. researchgate.net Deuterium (B1214612) Metabolic Imaging (DMI) is a non-invasive technique that can track the uptake and breakdown of deuterated substrates in vivo. researchgate.netmeduniwien.ac.at Studies using DMI with deuterated palmitic acid in rodent models of fatty liver disease have shown higher intrahepatic concentrations of the tracer in diseased animals compared to healthy controls, highlighting its utility in assessing metabolic alterations associated with this condition. researchgate.netbohrium.comnih.gov
Adipose Tissue: Adipose tissue is the primary site for storing excess energy as triglycerides. Stable isotope tracers have been used for decades to study the flux of fatty acids into and out of adipose tissue. bioscientifica.combioscientifica.com Early studies showed that a significant percentage of deuterium-labeled fatty acids from dietary sources could be detected in adipose tissue. bioscientifica.combioscientifica.com Modern techniques can quantify dietary fatty acid uptake and partitioning between different fat depots, revealing how this process is altered in conditions like prediabetes. nih.gov
| Organ | Research Model | Key Finding with Deuterated Palmitate | Associated Condition | Reference |
|---|---|---|---|---|
| Myocardium | Isolated Working Rat Hearts | Dose-dependent incorporation of deuterated palmitate into myocardial triglycerides and diglycerides. | Cardiac Lipid Metabolism | nih.gov |
| Liver | Rodent Model of Fatty Liver (FL) Disease | Higher intrahepatic uptake of deuterated palmitic acid in animals with FL disease compared to healthy controls. | Non-alcoholic Fatty Liver Disease (NAFLD) | researchgate.net |
| Adipose Tissue | Human Studies | Tracers show increased dietary fatty acid uptake in intra-abdominal fat depots in subjects with prediabetes. | Prediabetes / Insulin Resistance | nih.gov |
Unraveling Complex Metabolic Networks in Preclinical Disease Models (e.g., Cancer, Metabolic Dysregulation)
The metabolic landscape is often dramatically reprogrammed in disease states, and Hexadecanoic-4,4-D2 acid is a key tool for mapping these changes in preclinical models.
Cancer: Cancer cells exhibit profound metabolic dysregulation to fuel their rapid proliferation. nih.gov This includes alterations in fatty acid metabolism, which is essential for building new cell membranes and for signaling. Tracing studies with deuterated fatty acids can reveal how cancer cells take up and utilize specific lipids. riken.jp For example, imaging studies have shown that certain fatty acids accumulate in the lipid droplets of cancer cells, a process linked to their anticancer activity. riken.jp DMI is also emerging as a tool to monitor tumor metabolism and response to therapy non-invasively. nih.govresearchgate.net
Metabolic Dysregulation: Conditions like obesity, type 2 diabetes, and fatty liver disease are characterized by systemic metabolic imbalances. nih.gov Deuterated tracers are instrumental in dissecting the underlying mechanisms. For instance, elevated levels of palmitic acid are linked to atherosclerotic plaque vulnerability in patients with type 2 diabetes. nih.gov Isotopic tracing studies in models of fatty liver disease have helped validate biomarkers of de novo lipogenesis (the synthesis of new fatty acids) and have quantified the increased uptake of fatty acids by the liver. researchgate.netnih.gov These studies provide critical insights into how nutrient fluxes are rerouted in disease, paving the way for targeted therapeutic strategies. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for producing Hexadecanoic-4,4-D₂ acid with high isotopic purity?
Answer:
Synthesis typically involves selective deuteration at the C4 position using precursor molecules and catalysts. For example, deuterated fatty acids are often synthesized via partial oxidation of deuterated alcohols or reduction of deuterated esters. Key considerations include:
- Precursor selection : Use deuterated intermediates like [7,7,8,8-D₄]-hexadecanol, which can be oxidized to the corresponding aldehyde and further functionalized .
- Isotopic purity : Ensure 98 atom% deuterium enrichment (as per commercial standards) via rigorous purification (e.g., column chromatography or recrystallization) .
- Quality control : Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and absence of protium contamination .
Basic: Which analytical techniques are most reliable for verifying deuterium incorporation and structural integrity in Hexadecanoic-4,4-D₂ acid?
Answer:
- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic peaks and quantifies D/H ratios. For example, electron ionization (EI)-MS can distinguish between D₂ and protium analogs based on mass shifts .
- NMR spectroscopy : ²H NMR or ¹³C NMR detects deuterium-induced chemical shifts. For C4-deuterated palmitic acid, the absence of proton signals at δ ~1.6 ppm (C4 methylene) confirms labeling .
- Isotopic ratio monitoring : Compare experimental data against NIST reference standards to validate accuracy .
Advanced: How do kinetic isotope effects (KIEs) from C4-deuteration impact metabolic tracing studies using Hexadecanoic-4,4-D₂ acid?
Answer:
Deuterium labeling alters reaction rates due to KIEs, particularly in β-oxidation pathways. Methodological strategies include:
- Control experiments : Compare metabolic flux rates between deuterated and non-deuterated analogs in in vitro systems (e.g., liver microsomes).
- Isotopic tracing : Use LC-MS/MS to track deuterium retention in downstream metabolites (e.g., acetyl-CoA) and correct for KIEs in quantitative models .
- Statistical modeling : Apply error-propagation analysis to account for KIEs in metabolic rate calculations .
Advanced: How should researchers resolve discrepancies in thermodynamic data (e.g., enthalpy of fusion) for Hexadecanoic-4,4-D₂ acid across studies?
Answer:
Contradictions often arise from differences in sample purity or measurement techniques. A systematic approach includes:
- Data normalization : Cross-reference results with NIST Chemistry WebBook entries for non-deuterated palmitic acid to establish baseline values .
- Replicate experiments : Use differential scanning calorimetry (DSC) under controlled conditions (e.g., heating rate 10°C/min, nitrogen atmosphere) to minimize oxidative degradation .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers and assess methodological variability .
Basic: What safety protocols are critical when handling Hexadecanoic-4,4-D₂ acid in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
- Ventilation : Use fume hoods during synthesis or high-temperature experiments to prevent inhalation of aerosols .
- Waste disposal : Follow EPA guidelines for deuterated organic waste, including segregation and incineration .
Advanced: How can researchers optimize experimental designs to study membrane incorporation kinetics of Hexadecanoic-4,4-D₂ acid in lipid bilayers?
Answer:
- Model systems : Use Langmuir-Blodgett troughs or vesicle-based assays to monitor deuterated acid insertion into phospholipid membranes .
- Time-resolved techniques : Employ fluorescence quenching (e.g., with diphenylhexatriene probes) or neutron scattering to quantify membrane integration rates .
- Temperature dependence : Conduct experiments at 25–37°C to simulate physiological conditions and assess thermodynamic stability .
Advanced: What are the best practices for reconciling conflicting NMR spectral data for Hexadecanoic-4,4-D₂ acid across deuterated solvent systems?
Answer:
- Solvent calibration : Use deuterated chloroform (CDCl₃) as a primary solvent to minimize signal overlap. For aqueous systems, D₂O with 0.05% TMS provides a stable reference .
- Peak deconvolution : Apply Lorentzian-Gaussian fitting to resolve overlapping signals from residual protium or solvent artifacts .
- Cross-validation : Compare results with FT-IR data to confirm functional group assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
